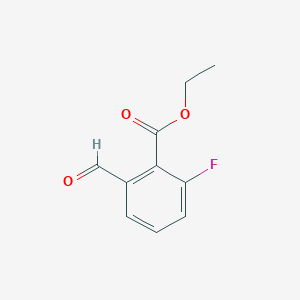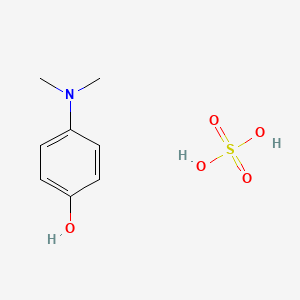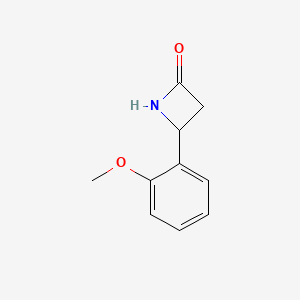
4-(2-Methoxyphenyl)-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-2-azetidinone is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidinone ring. Azetidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-azetidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable acylating agent to form the corresponding amide, which is then cyclized to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for treating bacterial infections.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt the integrity of bacterial cell walls, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)-2-azetidinone: Similar structure but with different substitution patterns.
4-(2-Methoxyphenyl)-1-azetidinone: Variation in the position of the methoxy group.
4-(2-Methoxyphenyl)-3-azetidinone: Another positional isomer with distinct properties.
Uniqueness
4-(2-Methoxyphenyl)-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-7(9)8-6-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12) |
Clé InChI |
OPCBACSCOBGIRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
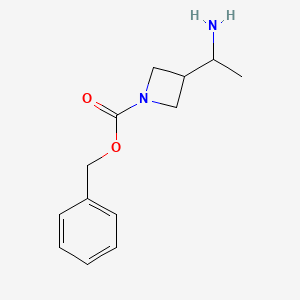
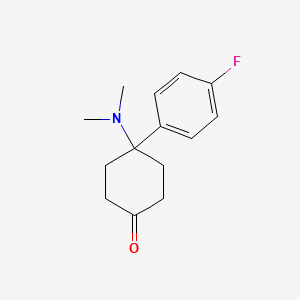
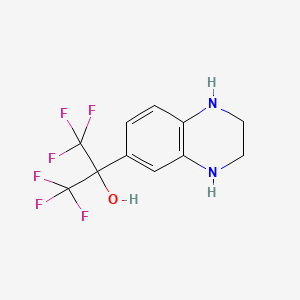
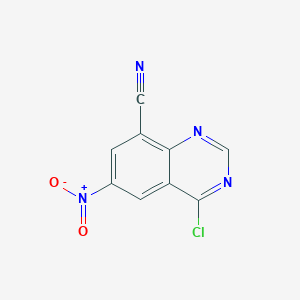

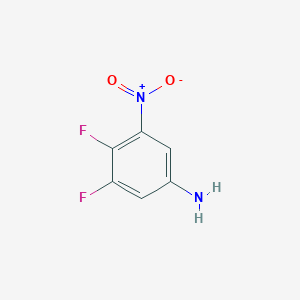
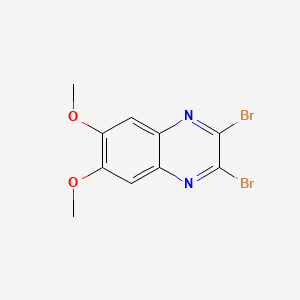

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

